molecular formula C16H19ClN4O3 B2684146 benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189651-61-3

benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2684146
CAS RN: 1189651-61-3
M. Wt: 350.8
InChI Key: IAOBXQDSIQBZAH-UHFFFAOYSA-N
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Description

The compound “benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a complex organic molecule. It contains a benzodioxole subunit, which is an integral part of many natural products and synthetic molecules exhibiting a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel organoselenium compounds incorporating a benzodioxole subunit have been synthesized . The synthesis involved various techniques such as multinuclear NMR, IR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single crystal X-ray crystallography . This technique provides detailed information about the geometry and arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of novel organoselenium compounds involved a series of chemical reactions . Further studies are needed to understand the specific chemical reactions involving “benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride”.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the thermal decomposition behavior of a similar compound was studied by thermogravimetric analysis .

Scientific Research Applications

Antimicrobial and Antifungal Applications

The synthesis and evaluation of structurally diverse benzothiazole-2-carboxamides, including derivatives related to benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, have shown promising antimycobacterial potential. These compounds have been tested against Mycobacterium tuberculosis, with some showing low cytotoxicity and moderate anti-tubercular activity. This highlights the potential of these chemotypes as new anti-mycobacterial agents (Pancholia et al., 2016).

Antioxidant Properties

Research on synthesized benzimidazole derivatives, which share a core structure with the compound , revealed their inhibitive action on corrosion, suggesting antioxidant properties. These studies, conducted on steel in hydrochloric acid solution, indicate the broader chemical utility of the compound's derivative for industrial applications, particularly as corrosion inhibitors (Yadav et al., 2016).

Anti-inflammatory Activity

Novel benzimidazole derivatives, related in structure to benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, have been synthesized and tested for anti-inflammatory activity. The compounds were assessed through in-vivo methods and showed potential as anti-inflammatory agents, indicating the possible therapeutic applications of these chemical structures (Patel et al., 2019).

Neuroprotective Agents

Studies on 8-alkylamino-1,4-benzoxazine antioxidants, although not directly mentioning the compound , involve structurally related molecules and demonstrate significant neuroprotective effects in models of brain damage. These findings suggest the potential for developing treatments for neurological conditions based on similar chemical frameworks (Largeron et al., 2001).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their anticancer activity. For example, one study revealed that a similar compound caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

Future Directions

The future directions in the study of similar compounds involve the synthesis and evaluation of novel organoselenides of synthetic and biological importance . Additionally, these compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3.ClH/c1-18-5-4-17-16(18)20-8-6-19(7-9-20)15(21)12-2-3-13-14(10-12)23-11-22-13;/h2-5,10H,6-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOBXQDSIQBZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

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